1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Overview
Description
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with bromomethyl, difluoromethoxy, and fluorine groups
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Difluoromethoxylation: The difluoromethoxy group is introduced using difluoromethyl ethers or related reagents under specific conditions.
Fluorination: The fluorine atom is typically introduced using fluorinating agents such as Selectfluor® or other electrophilic fluorinating reagents.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and selectivity, ensuring the process is scalable and cost-effective .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic rings for enhanced bioactivity and metabolic stability.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, where the unique properties of fluorinated compounds are beneficial.
Chemical Biology: The compound can serve as a probe or building block in chemical biology studies, helping to elucidate biological pathways and mechanisms.
Its versatility in forming various derivatives makes it a valuable tool in these fields .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene depends on its specific application. In pharmaceutical contexts, the compound may interact with biological targets through:
Electrophilic Substitution: The bromomethyl group can undergo electrophilic substitution, forming covalent bonds with nucleophilic sites in biological molecules.
Fluorine Interactions: The presence of fluorine atoms can enhance binding affinity and selectivity for certain biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
These interactions are mediated by the compound’s ability to form stable, yet reactive intermediates under physiological conditions .
Comparison with Similar Compounds
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-(trifluoromethoxy)-4-fluorobenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its reactivity and applications.
1-(Chloromethyl)-2-(difluoromethoxy)-4-fluorobenzene: The substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.
1-(Bromomethyl)-2-(difluoromethoxy)-4-chlorobenzene: The presence of a chlorine atom instead of fluorine can affect the compound’s interactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODPIYHAUGSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223253 | |
Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-42-8 | |
Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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